2-chloro-1H-benzo[d]imidazol-5-amine
Overview
Description
2-Chloro-1H-benzo[d]imidazol-5-amine is a heterocyclic aromatic compound that features a benzimidazole core with a chlorine atom at the 2-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with chloroformic acid derivatives, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of catalysts such as nickel or copper to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-Chloro-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-chloro-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of critical cellular pathways, such as those involved in cell division and apoptosis .
Comparison with Similar Compounds
- 2-Chloro-1H-benzo[d]imidazol-2-amine
- 2-Chloro-1H-benzo[d]imidazol-4-amine
- 2-Chloro-1H-benzo[d]imidazol-6-amine
Uniqueness: 2-Chloro-1H-benzo[d]imidazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the chlorine and amine groups can significantly affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-chloro-3H-benzimidazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPPGSITODINMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440655 | |
Record name | 1H-Benzimidazol-5-amine, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-73-2 | |
Record name | 1H-Benzimidazol-5-amine, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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